molecular formula C5H8N2O2S B1166656 atrial natriuretic factor (1-98) CAS No. 114101-49-4

atrial natriuretic factor (1-98)

Cat. No.: B1166656
CAS No.: 114101-49-4
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Description

Atrial natriuretic factor (ANF) (1-98) is the N-terminal fragment of the 126-amino-acid prohormone proANF. It is released into circulation during proteolytic processing of proANF, which also generates the biologically active C-terminal fragment, ANF (99-126) . While ANF (99-126) is the primary vasodilatory and natriuretic peptide, ANF (1-98) has emerged as a significant biomarker in cardiovascular and renal diseases. Elevated levels of ANF (1-98) are observed in conditions such as heart failure, aging, and hypergastrinemia, where it correlates with disease severity and prognosis . Unlike ANF (99-126), ANF (1-98) lacks direct vasoactive properties but plays a regulatory role via feedback mechanisms .

Properties

CAS No.

114101-49-4

Molecular Formula

C5H8N2O2S

Synonyms

atrial natriuretic factor (1-98)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

ANF (1-98) vs. ANF (99-126)
  • Structural Differences: ANF (1-98): Comprises residues 1–98 of proANF. Lacks the disulfide-bonded ring structure critical for receptor binding in ANF (99-126) . ANF (99-126): Contains the conserved 17-amino-acid ring (residues 105–121) essential for binding to the ANF receptor guanylate cyclase (ANF-RGC) and subsequent cGMP production .
  • Functional Differences: Parameter ANF (1-98) ANF (99-126) Receptor Target Not well-defined ANF-RGC (NPR-A) Primary Role Biomarker, feedback regulation Vasodilation, natriuresis, diuresis Prognostic Value Superior predictor of mortality in heart failure Correlates with hemodynamic severity
Comparison with B-Type Natriuretic Peptide (BNP)
  • Structural Similarities : Both BNP and ANF (99-126) activate NPR-A receptors and share natriuretic effects.
  • Key Differences :
    • Synthesis : BNP is primarily ventricular, while ANF (1-98) and ANF (99-126) are atrial .
    • Stability : ANF (1-98) has a longer half-life than BNP, making it a stable biomarker in chronic conditions .
Comparison with C-Type Natriuretic Peptide (CNP)
  • Receptor Specificity : CNP binds NPR-B, whereas ANF (99-126) targets NPR-A .

Clinical and Research Findings

Diagnostic and Prognostic Utility
  • Heart Failure :

    • ANF (1-98) levels show a stronger inverse correlation with left ventricular systolic function than ANF (99-126) .
    • In post-myocardial infarction patients, ANF (1-98) plasma concentrations >2000 pmol/L predict a 25-fold higher risk of cardiovascular death .
  • Aging and Organ Dysfunction :

    • Aged rats exhibit elevated ANF (1-98) in cardiac tissue, suggesting cardiac-specific overproduction .
    • In elderly humans, ANF (1-98) is associated with renal failure and diabetes, unlike ANF (99-126) .
Regulatory Mechanisms

Data Tables

Table 1: Structural and Functional Attributes

Peptide Amino Acids Active Site Receptor Key Clinical Role
ANF (1-98) 1–98 N/A Not defined Biomarker, feedback inhibitor
ANF (99-126) 99–126 C-terminal ring NPR-A Vasodilation, natriuresis
BNP 1–32 C-terminal ring NPR-A Heart failure biomarker
CNP 1–22/53 C-terminal ring NPR-B Vascular remodeling

Table 2: Prognostic Performance in Cardiovascular Disease

Condition ANF (1-98) ANF (99-126)
Heart Failure Mortality Odds ratio: 25 (95% CI: 2.8–225) Less predictive
Renal Dysfunction Strong association (p < 0.01) Weak/no association
Hypertension No direct role Direct vasodilatory effect

Preparation Methods

Cell Culture Protocol

Atrial myocytes are isolated from rodent hearts via enzymatic digestion with collagenase and maintained in serum-free media supplemented with dexamethasone (1 μM). Glucocorticoids induce proteolytic processing of pro-ANP (1-126) into ANF-(1-98) and ANF-(99-126). Secreted peptides are collected from conditioned media over 24–48 hours.

Purification and Validation

ANF-(1-98) is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/trifluoroacetic acid gradients. Identity confirmation involves radioimmunoassays (RIAs) targeting the N-terminal (ANF-(1-16)) and C-terminal (ANF-(92-98)) regions. Tryptic peptide mapping and radiosequencing further validate structural integrity, confirming the absence of truncations.

Yield : ~50–100 ng/mL from rat atrial cultures.
Purity : >95% by HPLC.

Recombinant DNA Technology

Recombinant expression systems enable large-scale production of ANF-(1-98) with controlled post-translational modifications.

Vector Construction and Transfection

The human pro-ANP cDNA is cloned into mammalian expression vectors (e.g., pcDNA3.1) under a CMV promoter. COS-7 or HEK293 cells are transfected using lipofection or electroporation. Stable clones are selected with antibiotics (e.g., G418), and secretion is monitored via N-terminal-specific RIAs.

Secretion and Harvesting

Conditioned media from transfected cells contain ANF-(1-98) at concentrations 10-fold higher than endogenous levels. Media are concentrated via ultrafiltration (10 kDa cutoff) and purified via affinity chromatography using anti-ANF-(1-16) antibodies.

Yield : ~500–1,000 ng/mL in HEK293 systems.
Purity : ~90% by SDS-PAGE.

Plasma Extraction from Human Subjects

ANF-(1-98) circulates in human plasma as part of the pro-ANP-derived cardiodilatin, particularly in cardiac failure patients.

Plasma Collection and Preprocessing

Blood samples are collected in EDTA-coated tubes, centrifuged (3,000 × g, 15 min), and plasma is stored at −80°C. Proteins are precipitated with ice-cold acetone (1:2 v/v), and the supernatant is lyophilized.

Immunoaffinity Enrichment

Lyophilized extracts are reconstituted in phosphate buffer and subjected to immunoaffinity chromatography using monoclonal antibodies against ANF-(1-16) and ANF-(87-98). Bound ANF-(1-98) is eluted with 0.1 M glycine-HCl (pH 2.5) and neutralized immediately.

Yield : ~50–200 pg/mL in healthy subjects; ~1,000 pg/mL in cardiac failure patients.
Purity : ~80–85% by gel permeation chromatography.

Tissue Extraction from Rodent Atria

ANF-(1-98) is enriched in atrial tissue, particularly in salt-sensitive hypertensive rat strains.

Atrial Homogenization

Atria are dissected from euthanized rats, homogenized in 1 M acetic acid containing protease inhibitors, and boiled (95°C, 10 min) to inactivate proteases. Insoluble debris is removed by centrifugation (12,000 × g, 20 min).

Size-Exclusion Chromatography

The supernatant is fractionated using Sephadex G-50 columns equilibrated with 0.1% trifluoroacetic acid. ANF-(1-98)-containing fractions are identified via RIA and pooled for further purification by ion-exchange chromatography.

Yield : ~1–2 μg/g tissue in Dahl salt-sensitive rats.
Purity : ~70–80% by dual RIA.

Analytical Techniques for Quality Control

Structural Characterization

  • Tryptic Peptide Mapping : ANF-(1-98) is digested with trypsin, and fragments are analyzed by MALDI-TOF mass spectrometry to confirm sequence coverage.

  • Radiosequencing : [3H]-labeled peptides are subjected to Edman degradation to verify N-terminal integrity.

Functional Assays

  • cGMP Production : ANF-(1-98) bioactivity is assessed in human umbilical vein endothelial cells (HUVECs) via cGMP ELISA. Mutant ANF-(1-98) (e.g., Gly/Ser variant) shows reduced cGMP activation.

  • Angiogenesis Inhibition : HUVEC tube formation assays quantify anti-angiogenic effects, with wild-type ANF-(1-98) suppressing vascular endothelial-cadherin expression.

Comparative Analysis of Preparation Methods

MethodSourceYieldPurity (%)Applications
Primary MyocytesRodent atria50–100 ng/mL>95Mechanistic studies
Recombinant SystemsHEK293/COS-7500–1,000 ng/mL~90Large-scale production
Plasma ExtractionHuman subjects50–1,000 pg/mL80–85Clinical biomarker studies
Tissue ExtractionRodent atria1–2 μg/g tissue70–80Strain comparisons

Challenges and Limitations

  • Proteolytic Degradation : ANF-(1-98) is susceptible to cleavage by serum proteases, necessitating protease inhibitors during extraction.

  • Low Plasma Concentrations : Physiological levels in humans require high-sensitivity RIAs or ELISAs for detection.

  • Species-Specific Variants : Rat ANF-(1-98) differs from human isoforms by 2–3 residues, complicating cross-species comparisons .

Q & A

Q. Basic Research Focus :

  • Methodology : Use radioimmunoassay (RIA) with antibodies cross-reactive to proANF(1-98), as described by Sundsfjord et al. (1988). Direct plasma measurement without extraction is feasible due to parallel dose-response curves and high recovery rates . For higher specificity, combine affinity chromatography with mass spectrometry to isolate proANF(1-98) from degraded fragments .
  • Matrix Interference Mitigation : Validate assays via spike-and-recovery experiments in plasma samples to confirm minimal interference from homologous peptides (e.g., ANF(99-126)) .

How does proANF(1-98) processing into smaller peptides (e.g., ANF(99-126)) influence experimental design in cardiovascular studies?

Q. Advanced Research Focus :

  • Key Consideration : ProANF(1-98) is cleaved into bioactive fragments (e.g., ANF(1-30), ANF(31-67), ANF(79-98), ANF(99-126)), each with distinct physiological roles . Studies must account for differential clearance rates: proANF(1-98) has a longer plasma half-life than ANF(99-126), making it a stable biomarker in chronic conditions like heart failure .
  • Experimental Design : Use longitudinal sampling to track proANF(1-98) and its metabolites. For mechanistic studies, employ peptide infusion models (e.g., 100 ng/kg·min for 60 minutes) to analyze feedback inhibition between fragments .

What mechanisms explain the contradictory correlations between plasma ANF levels and blood pressure in hypertensive cohorts?

Q. Data Contradiction Analysis :

  • Evidence : In essential hypertension, plasma ANF(1-98) correlates positively with age but negatively with plasma renin activity (PRA). However, age-adjusted analyses nullify this correlation, suggesting confounding by aging-related atrial stiffness .
  • Resolution : Stratify cohorts by age and renal function . For example, renovascular hypertension patients exhibit higher ANF(1-98) due to renal hypoperfusion stimulating atrial stretch . Use multivariate regression to isolate variables like atrial pressure and glomerular filtration rate (GFR).

How do bioassays using cultured cells differentiate proANF(1-98) activity from other natriuretic peptides?

Q. Methodological Focus :

  • Bioassay Protocol : Expose cells (e.g., vascular smooth muscle) to proANF(1-98) and measure cyclic GMP (cGMP) accumulation, a downstream marker of particulate guanylate cyclase activation. Compare responses to ANF(99-126) to assess receptor specificity (NPR-A vs. NPR-C) .
  • Controls : Include receptor antagonists (e.g., HS-142-1 for NPR-A) to confirm signaling pathways. ProANF(1-98) has weaker cGMP stimulation than ANF(99-126) but exhibits unique vasodilatory effects via NPR-C .

What are the implications of elevated proANF(1-98) in non-cardiac tissues, such as the prostate?

Q. Advanced Translational Focus :

  • Findings : proANF(1-98) is localized in stromal and epithelial cells of hyperplastic human prostate, suggesting paracrine roles in fluid regulation .
  • Research Design : Use immunohistochemistry with anti-proANF(1-30) antibodies to map tissue distribution. Compare expression levels in normal vs. hyperplastic tissues via quantitative PCR for NPPA mRNA .

How do renal and hemodynamic parameters confound the prognostic value of proANF(1-98) in heart failure?

Q. Clinical Correlation Challenge :

  • Evidence : In chronic renal failure, proANF(1-98) levels remain elevated post-hemodialysis, unlike ANF(99-126), indicating kidney-independent clearance .
  • Adjustment Strategy : Normalize proANF(1-98) to creatinine clearance in multivariable models. In heart failure cohorts, combine proANF(1-98) with cystatin C to differentiate cardiac vs. renal dysfunction .

What molecular techniques validate the interaction between proANF(1-98) and transcriptional regulators in atrial myocytes?

Q. Basic Mechanistic Focus :

  • Approach : Use chromatin immunoprecipitation (ChIP) to identify transcription factors (e.g., GATA4, Nkx2-5) binding to the NPPA promoter in response to atrial stretch .
  • Validation : Knock down candidate regulators using siRNA in cultured cardiomyocytes and measure proANF(1-98) secretion via ELISA .

Why do some studies report discordant results on proANF(1-98)'s role in aldosterone regulation?

Q. Data Discrepancy Analysis :

  • Key Factor : Dose dependency. Low-dose proANF(1-98) infusions (≤10 pmol/min) inhibit angiotensin II-stimulated aldosterone in vitro, but higher doses may desensitize adrenal receptors .
  • Resolution : Standardize infusion protocols across studies. Use adrenal cell cultures to establish dose-response curves for proANF(1-98) and its fragments .

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